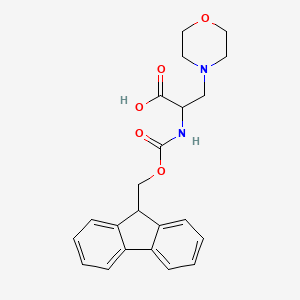
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid: is a complex organic compound characterized by its intricate molecular structure
Mecanismo De Acción
Target of Action
It’s known that the compound is a derivative of fluoren-9-ylmethoxy carbonyl (fmoc) amino acid , which is commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Fmoc amino acid derivatives are typically used as a protective group in peptide synthesis . They prevent unwanted side reactions during the synthesis process and are removed under specific conditions to allow the desired peptide bond formation .
Biochemical Pathways
The compound likely plays a role in the biochemical pathways related to peptide synthesis. Fmoc amino acid derivatives are integral to solid-phase peptide synthesis, a process that creates peptides by sequentially adding amino acids to a growing chain .
Pharmacokinetics
Fmoc amino acids are typically stable at room temperature and have a long shelf-life .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific peptide or protein it is being used to synthesize. In general, the use of Fmoc amino acid derivatives in peptide synthesis allows for the creation of complex peptides with a high degree of control and precision .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, Fmoc amino acids are stable at room temperature and during aqueous washing operations . They can be removed under specific conditions (usually involving a base) to allow peptide bond formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using the 9H-fluoren-9-ylmethoxy)carbonyl group. The reaction conditions often require the use of strong bases and coupling agents to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed:
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications are being explored, particularly in drug development.
Industry: It is used in the production of advanced materials and chemicals.
Comparación Con Compuestos Similares
This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycine
These compounds share the fluoren-9-ylmethoxy)carbonyl group but differ in their side chains and overall molecular structure, leading to different properties and applications.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMPPIZRSYWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
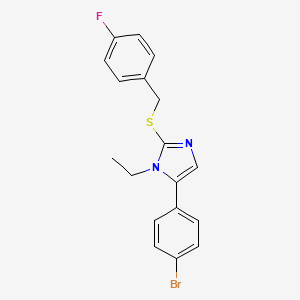
![N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745310.png)
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2745311.png)
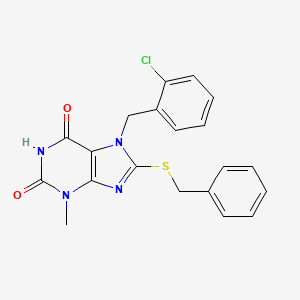
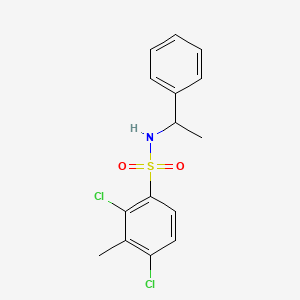
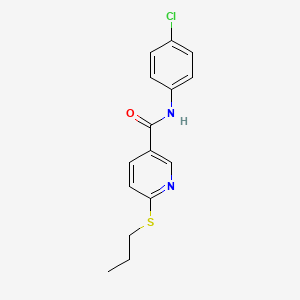
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)
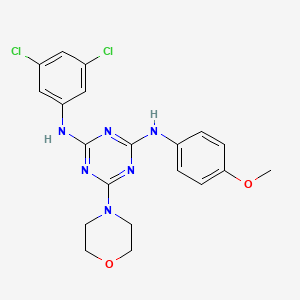
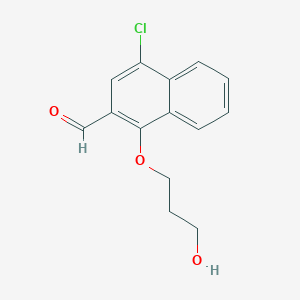
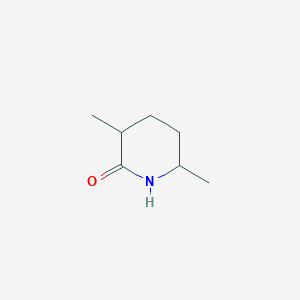
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2745326.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)
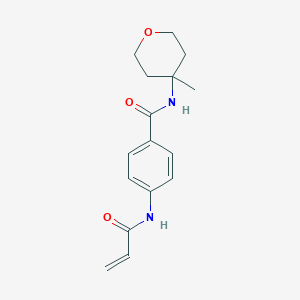
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)
